Usp7-IN-1
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Overview
Description
USP7-IN-1 is a small-molecule inhibitor specifically targeting ubiquitin-specific protease 7 (USP7), a deubiquitinating enzyme involved in various cellular processes, including cell cycle regulation, DNA repair, and epigenetic control. USP7 is implicated in cancer progression due to its role in stabilizing oncogenic proteins and promoting tumor growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of USP7-IN-1 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to enhance potency and selectivity. Common reagents used in the synthesis include organic solvents, catalysts, and protecting groups to ensure the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound requires optimization of reaction conditions to achieve high yield and purity. This involves scaling up the synthetic route, optimizing reaction times, temperatures, and solvent systems. Purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the final product with the required specifications .
Chemical Reactions Analysis
Types of Reactions: USP7-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
USP7-IN-1 has a wide range of scientific research applications, including:
Mechanism of Action
USP7-IN-1 exerts its effects by binding to the catalytic domain of USP7, inhibiting its deubiquitinating activity. This leads to the accumulation of ubiquitinated proteins, promoting their degradation by the proteasome. The inhibition of USP7 stabilizes tumor suppressor proteins like p53, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the p53-MDM2 axis, DNA repair proteins, and epigenetic regulators .
Comparison with Similar Compounds
FX1-5303: A potent USP7 inhibitor used as a chemical probe to study USP7-mediated regulation of p53 signaling.
Uniqueness of USP7-IN-1: this compound is unique due to its high selectivity and potency in inhibiting USP7 compared to other deubiquitinating enzymes. It demonstrates strong anti-tumor activity in various cancer cell lines and has potential for clinical use as a therapeutic agent .
Properties
IUPAC Name |
7-chloro-3-[[4-hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl]methyl]quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O3/c24-18-7-8-19-20(14-18)25-16-27(22(19)29)15-23(30)10-12-26(13-11-23)21(28)9-6-17-4-2-1-3-5-17/h1-5,7-8,14,16,30H,6,9-13,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CITWIBXKKHFDFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CN2C=NC3=C(C2=O)C=CC(=C3)Cl)O)C(=O)CCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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